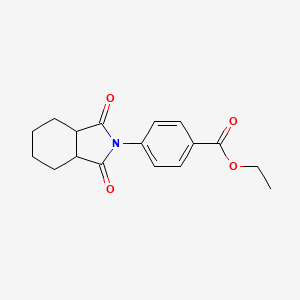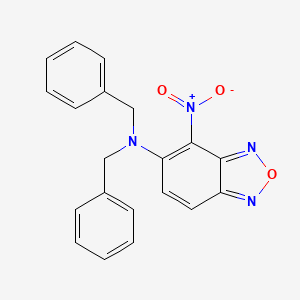![molecular formula C19H28N2O6 B5203918 1-sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5203918.png)
1-sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMAP or BPP-10a and is a derivative of the piperazine family of compounds. BMAP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of BMAP is complex and involves multiple pathways. BMAP has been shown to bind to the 5-HT1A receptor, which leads to the activation of a signaling pathway known as the G-protein pathway. This pathway is involved in the regulation of a variety of physiological processes, including mood, anxiety, and pain perception. BMAP has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and norepinephrine systems.
Biochemical and Physiological Effects:
BMAP has a wide range of biochemical and physiological effects, including the regulation of mood, anxiety, and pain perception. BMAP has been shown to have anxiolytic and antidepressant effects in animal models, and may have potential as a treatment for mood disorders in humans. BMAP has also been shown to have analgesic effects, and may have potential as a treatment for chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using BMAP in lab experiments is its specificity for the 5-HT1A receptor. This specificity allows researchers to study the function of this receptor in isolation, without the confounding effects of other neurotransmitter systems. However, one of the limitations of using BMAP is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on BMAP. One area of interest is the development of new derivatives of BMAP that have improved pharmacological properties, such as longer half-lives or increased selectivity for specific receptors. Another area of interest is the investigation of the role of BMAP in the regulation of other physiological processes, such as inflammation or immune function. Finally, there is potential for the development of new therapeutic agents based on the structure of BMAP, which could have applications in the treatment of mood disorders or chronic pain.
Synthesemethoden
The synthesis of BMAP involves several steps, including the reaction of 1-bromo-2-butene with 1-methylpiperazine, followed by the reaction of the resulting compound with 3-methylphenoxyacetyl chloride. The final step involves the reaction of the resulting compound with oxalic acid to form the oxalate salt of BMAP. The synthesis of BMAP is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
BMAP has been used extensively in scientific research for a variety of applications. One of the primary uses of BMAP is as a tool to study the function of neurotransmitter receptors in the brain. BMAP has been shown to bind to a specific type of receptor known as the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. BMAP has also been used to study the function of other types of receptors, including the dopamine D2 receptor.
Eigenschaften
IUPAC Name |
1-(4-butan-2-ylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.C2H2O4/c1-4-15(3)18-8-10-19(11-9-18)17(20)13-21-16-7-5-6-14(2)12-16;3-1(4)2(5)6/h5-7,12,15H,4,8-11,13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCRYPOAOLUHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)COC2=CC=CC(=C2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5203838.png)
![N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide](/img/structure/B5203839.png)

![methyl 3-{[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5203861.png)

![1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine](/img/structure/B5203864.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5203869.png)
![N-ethyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5203872.png)
![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5203876.png)
![ethyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5203880.png)

![1-[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5203904.png)
![1-(2,2-dimethylpropyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5203915.png)
![ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate](/img/structure/B5203923.png)